molecular formula C8H19N B1307580 Sec-butyl-n-butyl-amine CAS No. 4444-67-1

Sec-butyl-n-butyl-amine

Cat. No. B1307580
CAS RN: 4444-67-1
M. Wt: 129.24 g/mol
InChI Key: MWZXRLJDNKCYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine, with the formula CH3CH2CH(NH2)CH3 . It is a colorless liquid and is one of the four isomeric amines of butane, the others being n-butylamine, tert-butylamine, and isobutylamine . Sec-butylamine is chiral and can exist in either of two enantiomeric forms .


Synthesis Analysis

Sec-butylamine can be produced by the reaction of ammonia and alcohols over alumina . The process involves the reaction of ammonia with alcohols, resulting in the formation of sec-butylamine and water .


Molecular Structure Analysis

The molecular formula of this compound is C4H11N . The structure of the sec-butyl group is – CH3 – CH2 – CH(CH3) – . The s – denotes secondary because it attaches to the chain’s secondary carbon .


Chemical Reactions Analysis

Sec-butylamine exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . The mass spectra of amines are dominated by alpha-cleavage, which produces an alkyl radical on a resonance-stabilized nitrogen-containing cation .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a fishy, ammonia-like odor common to amines . The liquid acquires a yellow color upon storage in air . It is soluble in all organic solvents .

Scientific Research Applications

1. Chemical Synthesis and Reaction Mechanisms

  • Sec-butyl-n-butyl-amine plays a role in chemical synthesis, particularly in the amination of organolithium reagents. This is achieved by reacting methyllithium-alkoxyamines with various organolithium compounds to obtain amines, which are isolated as benzamides. This methodology contributes to understanding the reaction mechanisms in chemical synthesis (Beak, Basha, Kokko, & Loo, 1986).

2. Enzymatic Resolution

  • The compound is involved in the enzymatic resolution processes. For instance, resolution of sec-butylamine by Candida antarctica lipase has been studied, indicating its potential in producing enantiomerically pure compounds (Goswami, Guo, Parker, & Patel, 2005).

3. Polymer Science

  • In the field of polymer science, this compound is used for the synthesis of sec-amine functional polyisobutylenes. This demonstrates its utility in creating specific functionalized polymers with potential applications in various industries (Koroskenyi & Faust, 1999).

4. Hybrid Material Synthesis

  • It's used in synthesizing inorganic–organic hybrid materials. For example, sec-butyl amine has been combined with Keggin type mono manganese substituted phosphotungstate, indicating its role in creating materials with specific properties, such as chirality and catalytic potential (Patel & Patel, 2012).

5. Radiation Chemistry

  • In radiation chemistry, sec-butyl chloride glasses containing amines, including this compound, are studied for understanding positive-charge transfer mechanisms. This research contributes to the broader field of radiation chemistry and its potential applications (Kira, Nosaka, & Imamura, 1980).

6. Liquid Crystal Elastomers

  • Its isomeric forms are used in the synthesis of liquid crystal elastomers (LCEs), influencing their mechanical and actuation properties. This demonstrates its application in materials science, particularly in the development of smart materials and soft actuators (Lee, Choi, Kang, & Ahn, 2020).

7. Catalysis in Organic Reactions

  • It is used in catalytic reactions, such as in copper-free Sonogashira coupling in amine–water solvent mixtures. This indicates its role in facilitating specific types of bond formations in organic chemistry (Komáromi, Tolnai, & Novák, 2008).

8. Amino Acid Synthesis

  • This compound is involved in the synthesis of α-aminophosphonates containing sterically hindered phenol fragments, highlighting its role in the synthesis of important organic compounds (Gibadullina, Shaekhov, Badrtdinov, Voronina, & Burilov, 2013).

9. Molecular Stereochemistry

10. Metal Complexes and Catalysis

  • In organometallic chemistry, sec-butylzinc complexes are synthesized using di-sec-butylzinc, which is important for understanding the behavior of these complexes in catalysis and their potential applications in synthesis (Lennartsson, Hedström, & Håkansson, 2010).

Mechanism of Action

Target of Action

Sec-butyl-n-butyl-amine is an organic chemical compound, specifically an amine

Mode of Action

The exact mode of action of this compound is not well-documented. As an amine, it can participate in a variety of chemical reactions. Amines are known to act as bases, accepting protons from other molecules . This can lead to changes in the target molecules, potentially altering their function.

Future Directions

The future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis . Based on these two topics, several future directions in synthetic chemistry are briefly discussed .

properties

IUPAC Name

N-butan-2-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-6-7-9-8(3)5-2/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZXRLJDNKCYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399716
Record name N-(Butan-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4444-67-1
Record name N-(Butan-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.